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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunogenicity profiles of PF-06410293 (a
biosimilar to adalimumab) and its reference product, adalimumab (Humira®). The data
presented is derived from the REFLECTIONS B538-02 (NCT02480153) clinical trial, a
randomized, double-blind study in patients with moderately to severely active rheumatoid
arthritis.

Executive Summary

The development of anti-drug antibodies (ADAS) is a critical consideration in the clinical use of
therapeutic monoclonal antibodies, as it can impact efficacy and safety. This guide summarizes
the comparative immunogenicity data for PF-06410293 and adalimumab, detailing the
incidence of ADAs and neutralizing antibodies (NAbs). The experimental protocols for the key
Immunogenicity assays are also provided to offer a comprehensive understanding of the
methodologies used in these assessments. Overall, the REFLECTIONS B538-02 study
demonstrated that the immunogenicity profiles of PF-06410293 and adalimumab were similar.

[1][2]

Data Presentation: Immunogenicity Comparison

The following tables summarize the incidence of anti-drug antibodies (ADAs) and neutralizing
antibodies (NAbs) observed during the REFLECTIONS B538-02 clinical trial.
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Table 1: Incidence of Anti-Drug Antibodies (ADAs) and Neutralizing Antibodies (NAbs) up to
Week 26

Immunogenicity Parameter PF-06410293 Adalimumab-EU
Patients with at least one post-
- 44.4% 50.5%
dose positive ADA result
Patients with transient ADAs 11.4% 6.0%
ADA-positive patients who
31.1% 27.8%

tested positive for NAbs

Data from the first 26 weeks of treatment in patients with active rheumatoid arthritis on

background methotrexate.[3]

Table 2: Incidence of Anti-Drug Antibodies (ADAs) and Neutralizing Antibodies (NAbs) up to
Week 52

Patients with Positive ADA-Positive Patients with
Treatment Group .
ADAs Positive NAbs
Continued PF-06410293 47.3% 34.3%
Continued Adalimumab-EU 54.1% 24.7%
Switched from Adalimumab-EU
45.9% 26.2%

to PF-06410293

Data reflect the immunogenicity profile after 52 weeks of treatment, including a cohort that

switched from the reference product to the biosimilar.[4]

Experimental Protocols

The assessment of immunogenicity in the REFLECTIONS B538-02 trial involved a tiered
approach, including screening for ADAs and subsequent testing for neutralizing activity in
confirmed positive samples. The following are detailed methodologies representative of the key

experiments cited.
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Anti-Drug Antibody (ADA) Screening and Confirmatory
Assay: Electrochemiluminescence (ECL) Immunoassay

A validated, high-sensitivity, drug-tolerant electrochemiluminescence (ECL) immunoassay,
often utilizing the Meso Scale Discovery (MSD) platform, is a standard method for detecting
ADAs against adalimumab and its biosimilars.[1]

Principle: This bridging assay format involves the ADA binding to both biotinylated and SULFO-
tagged drug (PF-06410293 or adalimumab) to form a complex. This complex is captured on a
streptavidin-coated plate and detected by an electrochemiluminescent signal upon application
of a voltage.

Screening Assay Protocol:

o Sample Preparation: Patient serum samples are collected at predetermined time points. To
improve drug tolerance, an acid dissociation step is often employed to break circulating drug-
ADA complexes.

 Incubation: A master mix containing biotin-labeled and SULFO-TAG-labeled drug is
prepared. Patient samples (or positive/negative controls) are added to a polypropylene plate,
followed by the addition of the master mix. The plate is sealed and incubated for 1-2 hours at
room temperature with shaking, or overnight at 4°C.

o Capture: During the sample incubation, a streptavidin-coated MSD plate is blocked with a
blocking solution (e.g., 5% BSA in PBST) for approximately 30 minutes with shaking.

» Transfer and Binding: After blocking, the plate is washed. The incubation mixture from the
polypropylene plate is then transferred to the streptavidin plate and incubated for 1-2 hours
at room temperature with shaking to allow the biotin-drug-ADA-SULFO-TAG-drug complex to
bind to the streptavidin-coated surface.

e Washing: The plate is washed multiple times with a wash buffer (e.g., PBST) to remove
unbound reagents.

o Detection: A read buffer is added to each well, and the plate is read on an MSD instrument.
The instrument applies a voltage that excites the SULFO-TAG, leading to the emission of
light, which is measured as the signal.
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o Data Analysis: The signal from each patient sample is compared to a pre-determined cut-
point, established by analyzing a population of drug-naive serum samples. Samples with a
signal above the cut-point are considered presumptively positive.

Confirmatory Assay Protocol:

For samples that screen positive, a confirmatory assay is performed to demonstrate the
specificity of the ADA binding.

o Competitive Inhibition: The screening assay is repeated, but with an additional step where
the patient serum is pre-incubated with an excess of unlabeled drug (PF-06410293 or
adalimumab).

» Signal Reduction: If specific ADAs are present, they will be bound by the excess unlabeled
drug, preventing the formation of the bridged complex. This results in a significant reduction
in the ECL signal compared to the sample without the added unlabeled drug.

o Confirmation: A sample is confirmed positive if the signal is inhibited by a pre-defined
percentage (e.g., >50%) in the presence of the excess unlabeled drug.

Neutralizing Antibody (NAb) Assay: Cell-Based TNF-«a
Neutralization Assay

A cell-based assay is employed to determine if the detected ADAs have neutralizing capacity,
meaning they can inhibit the biological activity of the drug. A common method involves using a
cell line sensitive to TNF-a-induced apoptosis, such as the L929 mouse fibroblast cell line.

Principle: Adalimumab neutralizes the cytotoxic effect of TNF-a on L929 cells. If neutralizing
antibodies are present in a patient's serum, they will bind to adalimumab and prevent it from
neutralizing TNF-a, leading to cell death.

Protocol:

o Cell Culture and Seeding: L929 cells are cultured in appropriate media. A specified number
of cells (e.g., 5 x 1073 cells/well) are seeded into a 96-well flat-bottom plate and incubated
for 48 hours.
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o Sample and Control Preparation: Patient serum samples confirmed positive for ADAs are
diluted. Positive controls (known neutralizing anti-adalimumab antibodies) and negative
controls (drug-naive serum) are also prepared.

o Neutralization Reaction: The diluted patient serum is pre-incubated with a fixed, sub-
saturating concentration of PF-06410293 or adalimumab for a defined period (e.g., 1 hour) to
allow the NADbs to bind to the drug.

o Cell Treatment: The pre-incubated mixture is then added to the wells containing the L929
cells. A fixed concentration of TNF-a (e.g., 1 ng/mL) and a sensitizing agent like actinomycin
D (to enhance TNF-a-induced apoptosis) are also added to the wells.

 Incubation: The plate is incubated for a period sufficient to induce apoptosis in the absence
of effective drug activity (e.g., 16-24 hours).

 Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay,
such as one utilizing resazurin or MTT. The intensity of the color or fluorescence is
proportional to the number of viable cells.

» Data Analysis: The viability of cells treated with patient serum is compared to that of cells
treated with the drug alone (maximum neutralization) and cells treated with TNF-a alone
(maximum cytotoxicity). A significant decrease in cell viability in the presence of patient
serum indicates the presence of neutralizing antibodies. The neutralizing titer is often
reported as the highest dilution of serum that results in a defined level of inhibition of the
drug's neutralizing activity.

Mandatory Visualizations
Mechanism of Action of Adalimumab and PF-06410293
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Caption: Mechanism of action of Adalimumab/PF-06410293.

Experimental Workflow for Imnmunogenicity Assessment
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Caption: Tiered workflow for immunogenicity assessment.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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